Structural Architecture & Synthetic Utility: 3-amino-N-(3,5-dimethylphenyl)benzamide
Structural Architecture & Synthetic Utility: 3-amino-N-(3,5-dimethylphenyl)benzamide
Executive Summary: Molecular Identity
3-amino-N-(3,5-dimethylphenyl)benzamide is a specialized pharmacophore scaffold used primarily in the development of kinase inhibitors and anticonvulsant agents. Structurally, it functions as a "linker-tail" motif, where the benzamide core provides hydrogen-bonding capability, the 3-amino group serves as a reactive handle for further elaboration (often to a hinge-binding heterocycle), and the 3,5-dimethylphenyl moiety acts as a hydrophobic anchor designed to occupy deep selectivity pockets (e.g., the allosteric pocket of kinases).
Molecular Snapshot
| Property | Value |
| Chemical Name | 3-amino-N-(3,5-dimethylphenyl)benzamide |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
| Exact Mass | 240.1263 Da |
| CAS Number | 102630-89-7 (Isomer generic) / 54977-91-2 (Related analog) |
| SMILES | Cc1cc(cc(c1)C)NC(=O)c2cccc(c2)N |
| LogP (Predicted) | ~2.3 - 2.5 |
| H-Bond Donors | 2 (Amide NH, Aniline NH₂) |
| H-Bond Acceptors | 1 (Carbonyl O) |
Structural Analysis & Physicochemical Profiling
Understanding the spatial and electronic properties of this molecule is critical for medicinal chemistry campaigns.
Lipinski & Veber Analysis
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Molecular Weight (240.30 Da): Well below the 500 Da threshold, indicating high oral bioavailability potential.
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Lipophilicity (LogP ~2.4): The addition of two methyl groups on the phenyl ring significantly increases lipophilicity compared to the unsubstituted benzamide. This allows for better membrane permeability while maintaining aqueous solubility via the amine and amide groups.
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Rotatable Bonds: The molecule possesses limited flexibility (amide bond rotation), which reduces the entropic penalty upon binding to a protein target.
The "Hydrophobic Anchor" Effect
The 3,5-dimethyl substitution pattern is distinct from its 2,6-dimethyl isomer (often found in anesthetics like lidocaine).
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2,6-dimethyl: Creates steric hindrance around the amide, protecting it from hydrolysis but forcing the rings to be perpendicular.
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3,5-dimethyl: Does not sterically hinder the amide bond. This allows the molecule to adopt a planar conformation if required by the binding pocket, maximizing
stacking interactions within the target protein's hydrophobic cleft.
Synthetic Architecture
The most robust synthetic route avoids the direct coupling of 3-aminobenzoic acid due to the risk of self-polymerization (where the amine of one starting material reacts with the carboxylic acid of another).
The Industry Standard Protocol: The "Nitro-Reduction" Route.
Step 1: Amide Coupling
Reagents: 3-nitrobenzoyl chloride, 3,5-dimethylaniline, Triethylamine (TEA), DCM (Dichloromethane). Mechanism: Nucleophilic acyl substitution.
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Dissolve 3,5-dimethylaniline (1.0 eq) and TEA (1.5 eq) in dry DCM at 0°C.
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Add 3-nitrobenzoyl chloride (1.1 eq) dropwise. The TEA scavenges the HCl byproduct.
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Critical Control: Maintain temperature <5°C during addition to prevent bis-acylation.
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Yields the intermediate: N-(3,5-dimethylphenyl)-3-nitrobenzamide.
Step 2: Chemoselective Reduction
Reagents: H₂ (balloon), 10% Pd/C, Methanol (or Ethanol). Mechanism: Catalytic Hydrogenation.[1][2]
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Suspend the nitro-intermediate in Methanol.
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Add 10% Pd/C (10 wt% loading).
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Stir under H₂ atmosphere (1 atm) for 4–12 hours.
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Filtration: Filter through Celite to remove Pyrophoric Pd.
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Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for scalability.
Visualization: Synthetic Workflow
Caption: Two-step synthesis via nitro-reduction avoids polymerization risks associated with unprotected amino-acids.
Analytical Validation (QC)
To ensure the integrity of the synthesized compound for biological screening, the following analytical signatures must be verified.
Mass Spectrometry (LC-MS)
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Expected Ion: [M+H]⁺ = 241.13 Da.
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Fragmentation Pattern: High collision energy often cleaves the amide bond, producing a characteristic fragment at 120/121 Da (the 3,5-dimethylaniline ion) and 120 Da (the aminobenzoyl cation).
Proton NMR (¹H-NMR, DMSO-d₆)
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Amide Proton (-NH-): Singlet, downstream ~10.0 ppm.
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Aniline Protons (-NH₂): Broad singlet, ~5.2 ppm (exchangeable with D₂O).
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Methyl Groups: Singlet, ~2.25 ppm (integrating to 6H).
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Aromatic Region:
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Benzoyl Ring: Multiplet 6.8–7.2 ppm (4H).
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Dimethylphenyl Ring: Two signals (2H and 1H) around 7.3 ppm, showing the symmetry of the 3,5-substitution.
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Visualization: Quality Control Decision Tree
Caption: QC workflow prioritizing Mass confirmation before structural validation via NMR.
References
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PubChem. (n.d.). 3-amino-N-(2,3-dimethylphenyl)benzamide (Isomer Analog Data). National Library of Medicine. Retrieved from [Link][3]
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EPA CompTox Dashboard. (2025). 3-Amino-N-(2,4-dimethylphenyl)benzamide Properties. US Environmental Protection Agency. Retrieved from [Link]
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Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines. Retrieved from [Link]
